3-(Cyclopropylmethyl)-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethyl)-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole hydrochloride is a complex organic compound with a unique structure that includes a cyclopropylmethyl group, an octahydrocyclopenta[c]pyrrol moiety, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole hydrochloride typically involves multiple steps. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of the cyclopropylmethyl group and the octahydrocyclopenta[c]pyrrol moiety, followed by their coupling with an oxadiazole precursor. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxadiazole derivatives, while reduction could produce simpler hydrocarbon structures.
Scientific Research Applications
3-(Cyclopropylmethyl)-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but its unique structure suggests it could modulate various biological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar chemical properties.
Cyclopropylmethyl Compounds: Compounds with the cyclopropylmethyl group exhibit similar reactivity and stability.
Octahydrocyclopenta[c]pyrrol Derivatives: These compounds have similar structural features and potential biological activities.
Uniqueness
What sets 3-(Cyclopropylmethyl)-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole hydrochloride apart is its combination of these three distinct moieties, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C13H20ClN3O |
---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
5-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C13H19N3O.ClH/c1-2-10-7-14-8-13(10,5-1)12-15-11(16-17-12)6-9-3-4-9;/h9-10,14H,1-8H2;1H |
InChI Key |
GRUMQWJUEGEWGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC2(C1)C3=NC(=NO3)CC4CC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.